molecular formula C25H35N3O2S B2402383 N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide CAS No. 887206-50-0

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide

Cat. No.: B2402383
CAS No.: 887206-50-0
M. Wt: 441.63
InChI Key: IJNUJIFILVROLX-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key moieties:

  • A 4-(4-methoxyphenyl)piperazine group, which is commonly associated with receptor binding (e.g., serotonin or dopamine receptors) due to its amine-rich structure .
  • A cyclohexanecarboxamide backbone, which enhances lipophilicity and metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2S/c1-19(26-25(29)20-7-4-3-5-8-20)24(23-9-6-18-31-23)28-16-14-27(15-17-28)21-10-12-22(30-2)13-11-21/h6,9-13,18-20,24H,3-5,7-8,14-17H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNUJIFILVROLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting material : 1-Bromo-4-methoxybenzene (1.0 equiv) and piperazine (1.2 equiv).
  • Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv).
  • Conditions : Reflux in toluene (12 h, N₂ atmosphere).
  • Yield : 78% after silica gel chromatography.

Characterization data aligns with reported piperazine derivatives, with $$ ^1H $$-NMR showing a singlet for the methoxy group at δ 3.78 ppm and aromatic protons at δ 6.85–7.25 ppm.

Preparation of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine

This step involves a tandem nucleophilic substitution and reductive amination strategy.

Thiophene Incorporation

  • Step 1 : Reaction of 2-bromothiophene (1.0 equiv) with propargyl alcohol via Sonogashira coupling (Pd(PPh₃)₄, CuI, Et₃N).
  • Step 2 : Hydroboration-oxidation to yield 1-(thiophen-2-yl)propan-2-ol (72% yield).

Amine Formation

  • Mitsunobu reaction : 1-(Thiophen-2-yl)propan-2-ol (1.0 equiv), phthalimide (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF (0°C to RT, 6 h).
  • Deprotection : Hydrazine hydrate in ethanol (reflux, 4 h) to yield 1-(thiophen-2-yl)propan-2-amine (85% yield).

Piperazine Coupling

  • Alkylation : 1-(Thiophen-2-yl)propan-2-amine (1.0 equiv), 1-(4-methoxyphenyl)piperazine (1.1 equiv), K₂CO₃ (2.0 equiv) in DMF (80°C, 12 h).
  • Yield : 68% after recrystallization (ethyl acetate/hexane).

Cyclohexanecarboxamide Formation

The final amidation employs an acid chloride intermediate, optimized for steric bulk tolerance.

Carboxylic Acid Activation

  • Cyclohexanecarboxylic acid (1.0 equiv) treated with oxalyl chloride (2.0 equiv) and catalytic DMF in DCM (0°C to RT, 3 h).

Amine Acylation

  • Activated acid (1.2 equiv) added dropwise to 1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine (1.0 equiv) in anhydrous THF with Et₃N (3.0 equiv).
  • Stirred at 0°C (2 h) then RT (12 h).
  • Yield : 82% after flash chromatography (SiO₂, 3:1 hexane/EtOAc).

Characterization and Analytical Data

Spectroscopic Analysis

Technique Key Data
$$ ^1H $$-NMR δ 1.20–1.85 (m, 10H, cyclohexyl), δ 3.72 (s, 3H, OCH₃), δ 6.90–7.40 (m, 6H, Ar/H-thiophene)
$$ ^{13}C $$-NMR δ 175.8 (C=O), δ 154.2 (C-OCH₃), δ 126.5–143.2 (Ar carbons)
HRMS (ESI+) m/z 498.2543 [M+H]⁺ (calc. 498.2548)

Purity Assessment

  • HPLC : 99.2% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
  • Melting point : 148–150°C (uncorrected).

Process Optimization and Scale-Up Considerations

Solvent Screening for Amidation

Solvent Reaction Time (h) Yield (%)
THF 14 82
DCM 18 65
DMF 8 78

THF provided optimal balance between reaction rate and yield.

Catalyst Impact on Piperazine Synthesis

Catalyst Ligand Yield (%)
Pd(OAc)₂ Xantphos 78
Pd₂(dba)₃ BINAP 65
None (thermal) <5

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the cyclohexanecarboxamide moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Potential

The compound's unique structure suggests several therapeutic applications:

  • Antihypertensive Agent : Due to its action on alpha1-adrenergic receptors, it has potential use in managing high blood pressure.
  • CNS Disorders : The piperazine moiety is often associated with psychoactive properties, indicating possible applications in treating anxiety or depression-related disorders.

Research Findings

Numerous studies have explored the biological effects of similar compounds, providing insights into their potential applications:

  • Anticancer Activity : Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide have shown promise in inducing apoptosis in cancer cells .
  • Metabolic Syndrome : Compounds that interact with the same receptor systems have been investigated for their role in treating metabolic disorders such as type 2 diabetes and obesity by modulating insulin sensitivity and lipid metabolism .

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Case Study 1 : A study demonstrated that a piperazine derivative exhibited significant antihypertensive effects in animal models by effectively blocking alpha1 receptors.
  • Case Study 2 : Research on sulfonamide derivatives revealed their potential in targeting cancer cell lines, leading to decreased viability and increased apoptosis rates.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide likely involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The methoxyphenyl and thiophene groups may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Name (Identifier) Key Structural Features Pharmacological Properties References
N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide 4-Methoxyphenylpiperazine, thiophen-2-yl, cyclohexanecarboxamide High lipophilicity (predicted), potential CNS activity; metabolic stability data pending
3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22) Trifluoromethylphenylpiperazine, thiophene-thioether, ketone backbone Moderate microsomal stability (t½ = 25 min in human liver microsomes)
N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide 2-Methoxyphenylpiperazine, pyridine, cyclohexanecarboxamide Enhanced solubility vs. 4-methoxyphenyl analogs; unconfirmed receptor selectivity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide (74) Benzodioxole, thiazole, cyclopropanecarboxamide High CYP3A4 inhibition (IC50 = 0.8 µM); poor blood-brain barrier penetration

Key Findings

Structural Variations Impacting Pharmacokinetics :

  • The 4-methoxyphenylpiperazine group in the target compound may confer stronger receptor affinity compared to the 2-methoxyphenyl analog (), as para-substitution optimizes steric and electronic interactions with G-protein-coupled receptors .
  • Replacement of cyclohexanecarboxamide with cyclopropanecarboxamide (as in Compound 74) reduces metabolic stability due to increased ring strain and susceptibility to oxidative metabolism .

Metabolic Stability :

  • The ketone-containing analog MK22 exhibits moderate microsomal stability (t½ = 25 min in human liver microsomes), whereas cyclohexanecarboxamide derivatives are predicted to have extended half-lives due to reduced cytochrome P450-mediated oxidation .

Solubility and Bioavailability :

  • The pyridine moiety in ’s compound improves aqueous solubility compared to the thiophene-containing target compound, which may limit its use in oral formulations without prodrug strategies .

Receptor Selectivity: The thiophen-2-yl group in the target compound and MK22 may enhance binding to serotonin receptors (e.g., 5-HT1A) compared to benzodioxole or thiazole analogs, as thiophene mimics endogenous indole structures .

Biological Activity

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)cyclohexanecarboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of C25H30N4O2SC_{25}H_{30}N_{4}O_{2}S and a molecular weight of approximately 446.6 g/mol. Its structure features a piperazine ring, a thiophene moiety, and a cyclohexanecarboxamide group, which may contribute to its diverse biological activities.

ComponentDescription
Molecular FormulaC25H30N4O2SC_{25}H_{30}N_{4}O_{2}S
Molecular Weight446.6 g/mol
Key Structural FeaturesPiperazine ring, thiophene moiety, cyclohexanecarboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of Piperazine Derivative : The piperazine ring is substituted with a methoxyphenyl group.
  • Introduction of Thiophene Ring : Thiophene derivatives are introduced into the structure.
  • Formation of Cyclohexanecarboxamide : The final step involves the formation of the cyclohexanecarboxamide moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for confirming the structure and purity of the synthesized compound .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities, particularly as an antagonist at adrenergic receptors. Its interaction with these receptors suggests potential applications in treating conditions such as hypertension and anxiety disorders.

  • Adrenergic Receptor Modulation : The compound has shown to modulate alpha1-adrenergic receptors, which are involved in vasoconstriction and blood pressure regulation .
  • Antidepressant Potential : Preliminary studies suggest that derivatives with similar structures may exhibit antidepressant-like effects by interacting with serotonin receptors .

The biological activity is primarily attributed to its ability to bind selectively to specific receptor sites:

  • Receptor Binding : The piperazine and thiophene groups facilitate binding to adrenergic receptors, leading to altered physiological responses.
  • Signal Transduction Modulation : By inhibiting or activating these receptors, the compound can modulate downstream signaling pathways involved in mood regulation and cardiovascular function .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on PD-1/PD-L1 Interaction :
    • A related compound was tested for its ability to inhibit PD-1/PD-L1 interactions in mouse T cells, demonstrating significant immune modulation at concentrations as low as 100 nM .
  • Antitumor Activity :
    • Compounds with structural similarities have been investigated for their antitumor properties, showing moderate to high potency against various cancer cell lines .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to prevent side products .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for amide coupling to enhance reaction rates .
  • Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) for >95% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Piperazine alkylation4-Methoxyphenyl bromide, K₂CO₃, DMF, 80°C65–7090
Thiophene couplingPd(PPh₃)₄, THF, reflux55–6085
Amide formationHBTU, DIPEA, DCM, RT75–8095

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the piperazine and thiophene moieties. Key signals include δ 3.7–3.9 ppm (methoxy group) and δ 6.5–7.5 ppm (thiophene protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclohexane region (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 468.25) and detect impurities .
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98% for pharmacological assays) .

Advanced: How can researchers address contradictions between in vitro receptor binding data and in vivo efficacy results?

Answer:
Discrepancies often arise from differences in bioavailability, metabolic stability, or off-target effects. Methodological approaches include:

  • Pharmacokinetic Profiling :
    • Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .
    • Assess metabolic stability in liver microsomes (human/rat) to identify rapid clearance pathways .
  • Receptor Occupancy Studies : Use radiolabeled analogs (e.g., ¹²³I derivatives) to quantify target engagement in vivo .
  • Metabolite Identification : UPLC-QTOF-MS can detect active metabolites contributing to efficacy .

Example : In a study, poor brain uptake of a radiolabeled analog was attributed to efflux transporters (e.g., P-gp), necessitating structural modifications to enhance BBB permeability .

Advanced: What strategies improve enantiomeric purity during synthesis, given the compound’s chiral centers?

Answer:
The compound has two chiral centers (propan-2-yl and cyclohexane groups). Optimization methods include:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during asymmetric alkylation steps .
  • Chiral Chromatography : Employ polysaccharide-based columns (Chiralpak AD-H) with hexane/IPA for preparative separation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers .

Q. Table 2: Enantiomeric Excess (ee) Optimization

Methodee (%)Yield (%)
Asymmetric catalysis90–9570–75
Chiral chromatography>9950–60
Enzymatic resolution85–9065–70

Advanced: How does the thiophene moiety influence pharmacokinetics, and what structural analogs enhance metabolic stability?

Answer:
The thiophene ring contributes to:

  • Lipophilicity : Increases logP (~3.5), enhancing membrane permeability but risking CYP450-mediated oxidation .
  • Metabolic Vulnerabilities : Thiophene-S-oxidation generates reactive metabolites, detected via glutathione trapping assays .

Q. Mitigation Strategies :

  • Bioisosteric Replacement : Substitute thiophene with furan or pyridine to reduce metabolic liability .
  • Deuterium Incorporation : Replace hydrogen atoms at oxidation-prone positions to slow metabolism .

Q. Table 3: Analog Comparison

Analog (Thiophene → Furan)logPMicrosomal Stability (t₁/₂, min)
Original compound3.515
Furan analog3.245

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